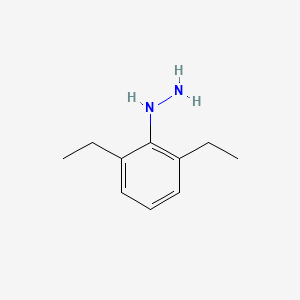

(2,6-Diethylphenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-diethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVIJPMZIQDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396652 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84828-07-9 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,6-Diethylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2,6-Diethylphenyl)hydrazine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for successful and repeatable synthesis.

Strategic Overview: The Importance and Synthetic Logic

This compound hydrochloride is a crucial building block in synthetic organic chemistry. Its primary utility lies in its role as a key precursor in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus found in a vast array of pharmacologically active compounds. The steric hindrance provided by the two ethyl groups at the ortho positions can be strategically employed to direct reaction pathways and influence the final conformation of target molecules.

The synthesis is fundamentally a two-stage process, beginning with the readily available precursor, 2,6-diethylaniline. The overall transformation is as follows:

-

Diazotization: The primary aromatic amine (2,6-diethylaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative and isolated as its stable hydrochloride salt.

This approach is a classic and reliable method for preparing aryl hydrazines.[1]

Mechanistic Foundations: The "Why" Behind the Protocol

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. The entire process hinges on careful control of reaction conditions, particularly temperature.

Part A: The Diazotization Reaction

Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt.[2] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

The mechanism proceeds in several steps:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the nitrosonium ion (N=O⁺), the active electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-diethylaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2,6-diethylbenzenediazonium chloride.

Causality: The critical parameter in this stage is low temperature (0-5 °C) . Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions, such as coupling or substitution with water to form phenols. The presence of a strong acid is essential not only to generate the nitrosonium ion but also to keep the reaction medium acidic, preventing the diazonium salt from coupling with unreacted aniline.

Part B: Reduction of the Diazonium Salt

The conversion of the diazonium salt to the hydrazine is a reduction reaction. While various reducing agents can be used, such as sodium sulfite or ascorbic acid, stannous chloride (Tin(II) chloride, SnCl₂) in concentrated HCl is a robust and widely documented method.[1][3]

The reduction with SnCl₂ is a complex process believed to involve the transfer of electrons from Sn(II) to the diazonium cation. The tin is oxidized from Sn(II) to Sn(IV), while the diazonium group is reduced. The acidic environment is crucial for stabilizing the resulting hydrazine as its hydrochloride salt, which is generally less susceptible to aerial oxidation than the free base and facilitates its precipitation from the aqueous solution.

Materials and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.

Reagent and Solvent Data

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 2,6-Diethylaniline | C₁₀H₁₅N | 149.23 | 579-66-8 | Toxic, Irritant |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic, Environmental Hazard |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | Corrosive, Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Causes severe burns |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Decolorizing Carbon | C | 12.01 | 7440-44-0 | N/A |

| Celite® (Diatomaceous Earth) | N/A | 61790-53-2 | Irritant |

Required Equipment

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Mechanical stirrer

-

Dropping funnels (pressure-equalizing)

-

Thermometer and temperature controller

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum oven or desiccator with a suitable drying agent (e.g., P₂O₅)

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is designed for laboratory-scale synthesis.[4] All operations must be conducted within a certified chemical fume hood.

Workflow Diagram

Caption: Experimental Workflow for Synthesis

Step 1: Diazotization of 2,6-Diethylaniline

-

To a three-neck flask equipped with a mechanical stirrer and thermometer, add concentrated hydrochloric acid (e.g., 487 mL) and deionized water (e.g., 218 mL).

-

Cool the acid solution to 0 °C in an ice-salt bath.

-

With vigorous stirring, add 2,6-diethylaniline (e.g., 1.93 moles, 288 g) dropwise, ensuring the temperature does not rise above 10 °C. A thick white slurry of the aniline hydrochloride salt will form.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.07 moles, 143 g) in deionized water (e.g., 218 mL).

-

Add the sodium nitrite solution dropwise to the stirred aniline slurry over approximately 1.5 hours. This step is exothermic. Meticulously maintain the internal temperature between 0 °C and 5 °C. The formation of the diazonium salt will result in a slightly clearer, yellowish solution.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Step 2: Reduction of the Diazonium Salt

-

In a separate large reactor, prepare a solution of tin(II) chloride dihydrate (e.g., 4.37 moles, 985 g) in a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 1.3 L total). The dissolution is endothermic, so some gentle warming may be initially required, but the final solution must be cooled.

-

Cool this stannous chloride solution to between 5 °C and 10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution over 4-5 hours. The temperature must be carefully controlled to remain between 5 °C and 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight (e.g., 15 hours). A solid precipitate of the product will form.

Step 3: Isolation and Purification

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Transfer the solid to a large beaker and add deionized water (e.g., 1.2 L) and a small amount of decolorizing carbon.

-

Heat the suspension to boiling with stirring.

-

Filter the hot solution through a pad of Celite® to remove the carbon and other insoluble impurities.

-

To the hot, clear filtrate, add concentrated hydrochloric acid (e.g., 400 mL).

-

Place the solution in an ice bath and allow it to crystallize for at least 30-60 minutes.

-

Collect the purified, crystalline product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

-

Dry the final product in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide to a constant weight. The expected product is a tan or off-white crystalline solid.[4]

Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step.

-

Melting Point (MP): The purified hydrochloride salt should have a sharp melting point. For comparison, the similar 2-ethylphenylhydrazine hydrochloride melts at 181-183 °C.[4] A broad melting range indicates the presence of impurities.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the two ethyl groups (a quartet and a triplet), aromatic protons, and the hydrazine protons (which may be broad and exchangeable).

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

IR Spectroscopy: Look for N-H stretching bands in the 3100-3300 cm⁻¹ region and aromatic C-H and C=C absorptions.

-

-

Chromatography (Purity Assessment):

Critical Safety Protocols

Hydrazine derivatives and the reagents used in this synthesis pose significant health and safety risks. A thorough risk assessment must be performed before commencing any work.

Hazard Analysis & Mitigation

| Hazard | Risk | Mitigation Strategy |

| Hydrazine Derivatives | Toxic if swallowed, inhaled, or in contact with skin.[7] Suspected carcinogen and potential sensitizer.[8] | Always handle in a fume hood. Use appropriate PPE: chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check compatibility charts), lab coat, and splash goggles.[9] Avoid generating dust. |

| Aryl Diazonium Salts | Potentially explosive, especially when dry. Shock and heat sensitive. | NEVER isolate the diazonium salt intermediate. Use it directly in solution. Keep the reaction temperature low at all times to prevent decomposition. |

| Concentrated HCl | Severely corrosive to skin, eyes, and respiratory tract. | Handle in a fume hood. Wear acid-resistant gloves, goggles, and a lab coat. Have an emergency eyewash and shower readily accessible. |

| Sodium Nitrite | Strong oxidizer. Toxic upon ingestion. | Do not store near combustible materials. Avoid contact with acids outside of the reaction vessel (releases toxic NOx gas). |

| Tin Compounds | Can cause irritation. Aqueous waste is an environmental hazard. | Wear standard PPE. Dispose of tin-containing waste through designated hazardous waste streams. Do not pour down the drain. |

Waste Disposal

-

Tin Waste: Acidic tin-containing filtrates should be neutralized carefully with a base like sodium carbonate or calcium hydroxide to precipitate tin hydroxides, which can then be collected for disposal as solid hazardous waste.

-

Acid/Base Waste: Neutralize carefully before disposal, ensuring compliance with local regulations.

-

Unreacted Nitrite: Any excess nitrite in the aqueous waste can be quenched by adding a reducing agent like sodium bisulfite or sulfamic acid until a starch-iodide paper test is negative.

References

-

PrepChem. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available at: [Link]

-

PrepChem. Synthesis of 2,6-Diethylaniline. Available at: [Link]

- Google Patents.US4219503A - Process for producing 2,6-dialkylanilines.

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

Yu, H. et al. Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. (ResearchGate summary of a potential article). Available at: [Link]

- Google Patents.CN1896067A - Industrial production process of hydralazine hydrochloride.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

ResearchGate. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available at: [Link]

- Google Patents.EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.

- Google Patents.EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.

-

PubChem. 2,6-Diethylaniline. Available at: [Link]

-

ResearchGate. Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Available at: [Link]

- Google Patents.US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.

-

Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Available at: [Link]

-

Estonian Academy Publishers. Arylation of substituted hydrazines with arylboronic acids. Available at: [Link]

-

Chemistry LibreTexts. Reactions of Aryl Diazonium Salts. Available at: [Link]

- Google Patents.CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

PubMed. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Available at: [Link]

-

Reddit. Need a purification method for a free hydrazone. Available at: [Link]

- Google Patents.CN103698459A - Detecting method of free hydrazine in drug.

-

Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. Available at: [Link]

-

PubChem. 2-Ethylphenylhydrazine Hydrochloride. Available at: [Link]

-

Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Available at: [Link]

Sources

- 1. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of (2,6-Diethylphenyl)hydrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Diethylphenyl)hydrazine is a substituted aromatic hydrazine of interest in synthetic chemistry and drug development due to its potential as a building block for more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a predictive approach based on the known spectroscopic data of the closely related structural analog, 2,6-diethylaniline. The substitution of an amino group (-NH₂) with a hydrazinyl group (-NHNH₂) induces predictable changes in the spectroscopic signatures, which will be discussed in detail. This approach not only offers a robust framework for the characterization of this compound but also serves as an educational tool for understanding structure-spectra correlations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

A. Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted based on the well-documented spectrum of 2,6-diethylaniline. The substitution of the amino group with a hydrazine group is expected to cause minor shifts in the positions of the aromatic protons and introduce signals for the -NHNH₂ protons.

Reference Spectrum: ¹H NMR of 2,6-Diethylaniline

The ¹H NMR spectrum of 2,6-diethylaniline typically shows a triplet for the methyl protons, a quartet for the methylene protons, and signals for the aromatic protons.[1][2] The amino protons usually appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₃ (ethyl) | ~1.2 | Triplet | 6H | The methyl protons of the ethyl groups are shielded and split by the adjacent methylene protons. |

| -CH₂- (ethyl) | ~2.6 | Quartet | 4H | The methylene protons are adjacent to the aromatic ring and are split by the methyl protons. |

| Aromatic H (para) | ~6.7 | Triplet | 1H | The proton at the para position is split by the two meta protons. |

| Aromatic H (meta) | ~7.0 | Doublet | 2H | The two equivalent meta protons are split by the para proton. |

| -NH- | Broad Singlet | 1H | The proton attached to the phenyl ring will be a broad singlet due to quadrupole broadening from the adjacent nitrogen. | |

| -NH₂ | Broad Singlet | 2H | The terminal amino protons of the hydrazine group will appear as a broad singlet, and their chemical shift can be highly variable depending on solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and interpreting ¹H NMR data.

B. Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Reference Spectrum: ¹³C NMR of 2,6-Diethylaniline

The ¹³C NMR spectrum of 2,6-diethylaniline shows distinct signals for the methyl, methylene, and aromatic carbons.[1][3]

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| -CH₃ (ethyl) | ~14 | The methyl carbons are in a shielded aliphatic environment. |

| -CH₂- (ethyl) | ~24 | The methylene carbons are adjacent to the aromatic ring. |

| Aromatic C (meta) | ~126 | These carbons are influenced by the electron-donating nature of the hydrazine and ethyl groups. |

| Aromatic C (para) | ~118 | The para carbon is expected to be shielded due to the resonance effect of the hydrazine group. |

| Aromatic C (ortho, C-Et) | ~130 | The carbons bearing the ethyl groups. |

| Aromatic C (ipso, C-NH) | ~145 | The carbon directly attached to the nitrogen of the hydrazine group is expected to be the most deshielded aromatic carbon. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

A. Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Reference Spectrum: IR of 2,6-Diethylaniline

The IR spectrum of 2,6-diethylaniline displays characteristic N-H stretching vibrations for the primary amine, as well as C-H and aromatic C=C stretching bands.[1][4]

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400-3200 | Medium | Hydrazine (-NHNH₂) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Phenyl Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong | Ethyl Groups (-CH₂, -CH₃) |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | Phenyl Ring |

| N-H Bend | 1650-1580 | Medium | Hydrazine (-NHNH₂) |

| C-N Stretch | 1340-1250 | Medium | Aryl-Nitrogen Bond |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

A. Predicted Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.

Molecular Weight: The molecular formula of this compound is C₁₀H₁₆N₂, giving a monoisotopic mass of 164.1313 g/mol .

Predicted Fragmentation Pattern

The fragmentation of this compound is likely to proceed through several pathways:

-

Loss of the -NH₂ group: This would result in a fragment ion at m/z 148.

-

Loss of an ethyl group: Cleavage of an ethyl radical (-CH₂CH₃) would lead to a fragment at m/z 135.

-

Benzylic cleavage: Loss of a methyl radical (-CH₃) from the ethyl group to form a stable benzylic cation would result in a fragment at m/z 149.

-

Cleavage of the N-N bond: This could lead to various smaller fragments.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that is well-suited for volatile and thermally stable compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging the experimental data of the close structural analog, 2,6-diethylaniline, and applying fundamental principles of NMR, IR, and mass spectrometry, we have established a comprehensive set of expected spectral characteristics. This information will be invaluable for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this compound and related compounds. The provided experimental protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.

References

-

PubChem. 2,6-Diethylaniline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,6-Diethylaniline. [Link]

Sources

An In-depth Technical Guide to the Fischer Indole Synthesis with (2,6-Diethylphenyl)hydrazine

Introduction

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most robust and widely utilized methods for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][3][4] The reaction facilitates the formation of an indole from the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][5][6][7] The versatility of this reaction allows for the synthesis of a diverse range of substituted indoles by varying the starting arylhydrazine and carbonyl compound.[5][8]

This technical guide provides an in-depth examination of the Fischer indole synthesis with a specific focus on the use of a sterically hindered substrate, (2,6-diethylphenyl)hydrazine. The presence of bulky ortho substituents introduces unique mechanistic considerations and challenges that necessitate careful optimization of reaction conditions. We will delve into the core mechanism, explore the impact of steric hindrance on key steps, and provide field-proven insights and protocols for researchers, scientists, and drug development professionals.

Core Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone and culminates in the aromatic indole ring system.[1][2][5][6][7][9] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure.[6][9]

The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[1][2][7] This step is often carried out in situ.[5][8]

-

Tautomerization to Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.[1][6][9]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a crucial[6][6]-sigmatropic rearrangement, which is analogous to a Cope rearrangement.[1][5][7][8] This step results in the formation of a di-imine intermediate and is often considered the rate-determining step.[9]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[1][5][6][7]

Visualization of the General Mechanism

Caption: Generalized workflow of the Fischer indole synthesis.

The Impact of Steric Hindrance: The Case of this compound

The introduction of bulky substituents at the ortho positions of the phenylhydrazine, such as in this compound, significantly influences the course and efficiency of the Fischer indole synthesis. These steric impediments can affect several stages of the reaction, from the initial hydrazone formation to the final cyclization and aromatization steps.

Mechanistic Considerations with this compound

The presence of the two ethyl groups in this compound introduces steric strain that can:

-

Hinder Hydrazone Formation: The initial condensation with a carbonyl compound might be slower due to the steric bulk around the nitrogen atom.

-

Influence Tautomerization: The equilibrium between the hydrazone and the crucial ene-hydrazine intermediate could be affected.

-

Impact the[6][6]-Sigmatropic Rearrangement: The bulky ethyl groups can create significant steric hindrance during the formation of the transition state for the[6][6]-sigmatropic rearrangement, potentially requiring higher temperatures or stronger acid catalysts.

-

Promote Alternative Pathways: In some cases, severe steric hindrance can lead to competing side reactions, such as cleavage of the N-N bond, which can reduce the yield of the desired indole.[10]

Studies involving N'-alkyl-2,6-dialkylphenylhydrazines have shown that the reaction still proceeds to yield the corresponding carbazole derivatives (when reacted with cyclohexanone), indicating that the steric hindrance can be overcome.[11][12] However, careful selection of reaction conditions is paramount to minimize decomposition and favor the desired cyclization.[11][12]

Catalyst Selection for Sterically Hindered Substrates

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, and its importance is amplified when dealing with sterically demanding substrates.[3][9] Both Brønsted and Lewis acids are commonly employed.

| Catalyst Type | Examples | Rationale for Use with Sterically Hindered Substrates |

| Brønsted Acids | Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), HCl, H₂SO₄ | Often effective due to their strong protonating ability, which is necessary to drive the key rearrangement and cyclization steps.[1][3][8][9] |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Can coordinate to the nitrogen or oxygen atoms, facilitating the necessary electronic shifts for the reaction to proceed.[1][3][8][9] ZnCl₂ is a very common and effective catalyst.[1] |

For this compound, a stronger acid catalyst or higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by the steric hindrance of the ethyl groups.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-5,7-diethylcarbazole

This protocol outlines a representative procedure for the Fischer indole synthesis using this compound and cyclohexanone. The reaction of arylhydrazines with cyclohexanone is a classic example that leads to the formation of tetrahydrocarbazoles.[13][14]

Materials

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid or Polyphosphoric Acid

-

Ethanol

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Add a suitable solvent, such as ethanol or glacial acetic acid. If using a stronger acid catalyst like PPA, the reaction can sometimes be run neat or with a high-boiling solvent.

-

-

Indolization:

-

If using acetic acid, the mixture can be refluxed for several hours.[15]

-

If a stronger catalyst is required, polyphosphoric acid (PPA) can be added cautiously to the mixture. The reaction is then heated, typically in the range of 100-150°C, while monitoring the progress by thin-layer chromatography (TLC).

-

The use of the hydrazine hydrochloride salt can improve yields and minimize decomposition.[11][12]

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

If PPA was used, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3,4-tetrahydro-5,7-diethylcarbazole.

-

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, and its application to sterically hindered substrates like this compound underscores its versatility. While the bulky ortho substituents introduce challenges that necessitate careful optimization of catalysts and reaction conditions, the fundamental mechanistic pathway remains operative. By understanding the influence of steric effects on the key[6][6]-sigmatropic rearrangement and subsequent cyclization, researchers can successfully employ this powerful reaction to access a wide range of complex and valuable indole derivatives. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of the Fischer indole synthesis with sterically demanding arylhydrazines, empowering further innovation in drug discovery and materials science.

References

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54076. [Link]

-

Douglass, J. E. (2005). Indole synthesis: a review and proposed classification. Arkivoc, 2005(5), 9-27. [Link]

-

Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.

-

Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). [Link]

-

Gata, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2499-2507. [Link]

-

Zarei, A., & Zolfigol, M. A. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(Suppl), 157-163. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934. [Link]

-

Thomson, R. J., et al. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 75(15), 5040-5047. [Link]

-

Wiley-VCH. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]

-

ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

-

Xiao, F., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280. [Link]

-

ScienceDirect. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. [Link]

-

YouTube. Fischer indole synthesis. (2019). [Link]

-

Royal Society of Chemistry. Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. [Link]

-

National Institutes of Health. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. [Link]

-

ResearchGate. ChemInform Abstract: One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides under Metal-Free Conditions.. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. scienceinfo.com [scienceinfo.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of (2,6-Diethylphenyl)hydrazine Hydrochloride: A Technical Guide for Researchers

Abstract

(2,6-Diethylphenyl)hydrazine hydrochloride is a crucial reagent and building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring robust process development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. Moving beyond a simple recitation of data, this guide delves into the underlying physicochemical principles governing solubility, offers detailed, field-proven experimental protocols, and provides insights into the critical interpretation of solubility data.

Introduction: The "Why" Behind Solubility Characterization

In the realm of chemical synthesis, the seemingly simple parameter of solubility is a cornerstone of process efficiency and success. For a hydrochloride salt such as this compound hydrochloride, its dissolution behavior in organic media dictates critical process parameters. Insufficient solubility can lead to sluggish reaction kinetics, incomplete conversions, and heterogeneous mixtures that complicate downstream processing. Conversely, a well-characterized solubility profile enables:

-

Optimal Solvent Selection: Choosing a solvent system that ensures complete dissolution at the desired reaction temperature.

-

Controlled Crystallization: Designing effective purification strategies based on temperature-dependent solubility gradients.

-

Accurate Dosing and Stoichiometry: Preparing stock solutions of known concentrations for precise reaction control.

-

Informed Process Scale-up: Predicting and mitigating potential solubility-related challenges during scale-up.

This guide, therefore, is not merely a collection of data points but a strategic manual for leveraging solubility science to accelerate research and development.

Physicochemical Landscape: Understanding the Molecule

To predict and interpret the solubility of this compound hydrochloride, a foundational understanding of its molecular structure and inherent properties is essential.

This compound hydrochloride is an organic salt. The molecule can be deconstructed into key components that influence its interaction with various solvents:

-

The Phenyl Ring with Diethyl Substitution: This bulky, nonpolar aromatic moiety contributes to van der Waals interactions and will favor dissolution in less polar organic solvents. The ethyl groups further enhance the lipophilic character of this portion of the molecule.

-

The Hydrazinyl Group (-NHNH2): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents.

-

The Hydrochloride Salt (-HCl): This ionic component dramatically increases the polarity of the molecule compared to its freebase form. The salt structure introduces strong ion-dipole interactions, which are critical for solubility in polar solvents. The dissociation of the hydrochloride in a solvent is a key factor in its overall solubility.

The interplay of these features—the nonpolar phenyl region and the highly polar hydrochloride group—results in a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.

dot graph TD; A["this compound hydrochloride"] --|> B["Aromatic Ring (Nonpolar)"]; A --|> C["Hydrazinyl Group (Polar, H-bonding)"]; A --|> D["Hydrochloride Salt (Ionic, Highly Polar)"]; B --> E["Favors nonpolar solvents (e.g., Toluene, Hexane)"]; C --> F["Favors polar protic & aprotic solvents (e.g., Alcohols, DMSO)"]; D --> G["Favors polar protic solvents (e.g., Water, Alcohols)"];

subgraph "Key Molecular Features"; B; C; D; end

subgraph "Predicted Solvent Affinity"; E; F; G; end end

Figure 1: A logical diagram illustrating the key molecular features of this compound hydrochloride and their predicted influence on solvent affinity.

A Survey of Organic Solvents: A Categorical Approach

The solubility of this compound hydrochloride will vary significantly across different classes of organic solvents. Below is a qualitative assessment based on fundamental principles of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can effectively solvate both the hydrazinyl group through hydrogen bonding and the hydrochloride salt through ion-dipole interactions. The alkyl chain of the alcohol can interact with the diethylphenyl group. |

| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents possess a dipole moment and can engage in dipole-dipole interactions. However, their ability to solvate the hydrochloride salt is generally less effective than that of protic solvents. Solvents like DMF and DMSO are stronger contenders due to their high polarity. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Very Low | The primary interaction would be between the aromatic rings of the solvent and the diethylphenyl group. The highly polar hydrochloride salt will significantly hinder solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, these solvents are poor hydrogen bond acceptors and will struggle to effectively solvate the hydrazinyl and hydrochloride moieties. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low | The ether oxygen is a weak hydrogen bond acceptor, and the overall nonpolar character of the solvent is not conducive to dissolving an ionic salt. |

| Alkanes | Hexane, Heptane | Insoluble | These nonpolar solvents lack any mechanism to effectively solvate the polar and ionic portions of the molecule. |

Note: This table provides a predictive framework. Experimental determination is essential for quantitative understanding.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for determining the equilibrium solubility of this compound hydrochloride in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound hydrochloride (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[1]

Experimental Workflow

Figure 2: A workflow diagram for the experimental determination of solubility.

Detailed Procedure

-

Preparation:

-

Accurately weigh a known amount of this compound hydrochloride into a vial. Ensure that the amount is in excess of what is expected to dissolve. A good starting point is to add enough solid to be clearly visible after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a sufficient period to ensure that the solution is saturated. A typical equilibration time is 24 to 48 hours. For some systems, longer times may be necessary, and this should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration has stabilized).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the collected filtrate to determine its mass.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent.

-

Develop a suitable analytical method (e.g., HPLC-UV or GC-FID) to quantify the concentration of the analyte.[1]

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Accurately dilute a known mass of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using the established analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

For ease of comparison and practical application, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for this compound hydrochloride at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar Aromatic | [Experimental Value] | [Calculated Value] |

| Hexane | Alkane | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Safety and Handling Considerations

Hydrazine derivatives, including this compound hydrochloride, should be handled with care. It is imperative to consult the Safety Data Sheet (SDS) before commencing any experimental work. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Properly disposing of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

- [Note: A specific, verifiable source for a detailed protocol for this exact compound is not available through the search. The provided protocol is a standard, widely accepted methodology in the field of physical chemistry and pharmaceutical sciences for solubility determination. Authoritative sources for general solubility determination protocols would be textbooks on physical chemistry or pharmaceutical analysis, which are not directly linkable here.]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. This document provides an overview of analytical methods for detecting and measuring hydrazines, which are applicable to the quantification step of the solubility protocol. [Link to a general search result as a direct deep link is not available:[1]]

Sources

An In-Depth Technical Guide to (2,6-Diethylphenyl)hydrazine: Properties, Synthesis, and Applications

Abstract

(2,6-Diethylphenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and key applications. Drawing from established principles of hydrazine chemistry and spectroscopic analysis of related compounds, this document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

Hydrazine derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond.[1] Arylhydrazines, in particular, have a rich history in organic synthesis, most notably in the Fischer indole synthesis.[2] The steric and electronic properties of substituents on the phenyl ring significantly influence the reactivity and utility of these reagents. This compound, with its sterically hindered ortho positions, presents unique characteristics that can be leveraged for selective transformations. This guide aims to consolidate the available technical information on this compound, providing a foundational understanding for its effective use in a laboratory setting. Hydrazine derivatives are a cornerstone in modern pharmaceutical synthesis due to their reactivity and versatility in constructing complex molecular frameworks.[3]

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, key properties can be extrapolated from available data for the compound and its hydrochloride salt, as well as its close analogue, (2,6-dimethylphenyl)hydrazine.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | This compound hydrochloride | (2,6-Dimethylphenyl)hydrazine |

| CAS Number | 84828-07-9[4][5] | 132370-95-7[6] | 2538-61-6[7] |

| Molecular Formula | C₁₀H₁₆N₂[1] | C₁₀H₁₇ClN₂[6] | C₈H₁₂N₂[7] |

| Molecular Weight | 164.25 g/mol [8] | 200.71 g/mol [6] | 136.19 g/mol [7] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Off-white to light yellow solid[7] (by analogy) | Off-white to light yellow solid[7] |

| Melting Point | Not available | Not available | 210-211 °C[7] |

| Boiling Point | >236.3°F (for hydrazine)[9] | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents | Soluble in water and polar organic solvents | Soluble in organic solvents |

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The aromatic protons will likely appear as a multiplet in the aromatic region. The N-H protons of the hydrazine moiety would present as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl carbons, the aromatic carbons (with symmetry influencing the number of signals), and the carbon atoms of the phenyl ring attached to the hydrazine group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl groups and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of 164.25. Fragmentation patterns would involve the loss of ethyl groups, the hydrazine moiety, and other characteristic fragments. High-resolution mass spectrometry would be used to confirm the elemental composition. The analysis of hydrazine derivatives can be enhanced by derivatization to improve their chromatographic and mass spectrometric properties.[10][11]

Synthesis of this compound

The synthesis of this compound typically follows a well-established route for the preparation of arylhydrazines, starting from the corresponding aniline.[12]

Synthetic Pathway

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from standard procedures for the synthesis of substituted phenylhydrazines.[12]

Step 1: Diazotization of 2,6-Diethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diethylaniline in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na₂SO₃).

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

Step 3: Isolation and Purification

-

If using SnCl₂, the resulting this compound hydrochloride may precipitate from the reaction mixture. Collect the solid by filtration.

-

If using Na₂SO₃, basify the reaction mixture with a suitable base (e.g., NaOH) to a pH of 8-9 to liberate the free hydrazine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

To obtain the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Reactivity and Applications in Drug Development

Substituted phenylhydrazines are valuable reagents in organic synthesis, primarily due to the nucleophilicity of the terminal nitrogen atom and their ability to undergo condensation and cyclization reactions.[13][14]

Key Reactions

-

Hydrazone Formation: this compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its utility in synthesis.[15]

-

Fischer Indole Synthesis: The resulting hydrazones can undergo acid-catalyzed rearrangement to form indole derivatives. The steric hindrance from the two ethyl groups can influence the regioselectivity of this reaction.

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole derivatives, which are common scaffolds in medicinal chemistry.

-

N-Arylation and N-Alkylation: The hydrazine moiety can be further functionalized through N-arylation or N-alkylation reactions.[16]

Caption: Key reaction pathways of this compound.

Applications in Medicinal Chemistry

Hydrazide and hydrazine derivatives are crucial building blocks for a wide range of biologically active compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[17][18][19] The (2,6-diethylphenyl) moiety can impart specific steric and lipophilic properties to the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Its use as a synthon allows for the construction of diverse heterocyclic libraries for drug screening.

Safety and Handling

Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions. While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from data for related compounds.

-

General Hazards: Phenylhydrazines are generally considered toxic if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. Some hydrazines are suspected carcinogens.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, sterically hindered building block in organic synthesis. While detailed physicochemical data remains somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of related phenylhydrazines. Its utility in the synthesis of indoles, pyrazoles, and other heterocyclic systems makes it a compound of interest for researchers in medicinal chemistry and drug development. Adherence to strict safety protocols is paramount when handling this and other hydrazine derivatives. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.

References

-

Occupational Safety and Health Administration. (n.d.). Hydrazine. OSHA. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,6-Dimethyl-phenyl)-hydrazine. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for...

-

PrepChem.com. (n.d.). Synthesis of 1-(2,6-dimethylphenylaminoacetyl)-2-acetyl hydrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. (2011). Journal of the American Society for Mass Spectrometry, 22(11), 2097–2108.

-

Chemsigma. (n.d.). (2,6-DIETHYL-PHENYL)-HYDRAZINE [84828-07-9]. Retrieved from [Link]

-

King-Pharm. (n.d.). 84828-07-9 (2,6-DIETHYL-PHENYL)-HYDRAZINE. Retrieved from [Link]

- Abernethy, J. L., et al. (1977). Use of phenylhydrazine and substituted phenylhydrazines for papain-catalyzed resolutions of racemic N-(benzyloxycarbonyl)alanine. The Journal of Organic Chemistry, 42(12), 2045-2049.

- Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.

-

Organic Syntheses. (n.d.). PHENYLDIAZOMETHANE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl. Retrieved from [Link]

- de Oliveira, R. B., et al. (2021).

- Venkataramana, H. S., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38.

- Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. (2011). Journal of the American Society for Mass Spectrometry, 22(11), 2097–2108.

- Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2016).

- Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.

- Takemine, S., et al. (2023).

- Nassiri Koopaei, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 399–407.

- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. (2017).

- The Royal Society of Chemistry. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate.

Sources

- 1. (2,6-DIETHYL-PHENYL)-HYDRAZINE [84828-07-9] | Chemsigma [chemsigma.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. nbinno.com [nbinno.com]

- 4. (2,6-DIETHYL-PHENYL)-HYDRAZINE | 84828-07-9 [chemicalbook.com]

- 5. 84828-07-9 (2,6-DIETHYL-PHENYL)-HYDRAZINE [chemsigma.com]

- 6. chemscene.com [chemscene.com]

- 7. (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 [amp.chemicalbook.com]

- 8. 84828-07-9 CAS MSDS ((2,6-DIETHYL-PHENYL)-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]

- 10. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 19. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (2,6-Diethylphenyl)hydrazine

An In-depth Technical Guide to (2,6-Diethylphenyl)hydrazine: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the sterically hindered phenyl ring, make it a key intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available, primarily in the form of its hydrochloride salt, which offers greater stability. Several chemical suppliers offer this compound in various quantities, from research-grade to bulk amounts.

| Supplier | Product Name | CAS Number | Form |

| ChemScene | This compound hydrochloride | 132370-95-7 | Hydrochloride Salt[1] |

| BLD Pharm | This compound | 84828-07-9 | Free Base[2] |

| BLD Pharm | This compound hydrochloride | 132370-95-7 | Hydrochloride Salt[3] |

| ChemicalBook | (2,6-DIETHYL-PHENYL)-HYDRAZINE | 84828-07-9 | Free Base[4] |

| Chemsigma | (2,6-DIETHYL-PHENYL)-HYDRAZINE | 84828-07-9 | Free Base[5] |

| Crysdot LLC | This compound | 84828-07-9 | Free Base |

| LabSolu | 1-(2,6-Diethylphenyl)hydrazine, HCl | 132370-95-7 | Hydrochloride Salt[6] |

Chemical Properties and Identifiers

A clear understanding of the chemical properties of this compound and its hydrochloride salt is crucial for its effective use in research and synthesis.

| Property | This compound | This compound hydrochloride |

| CAS Number | 84828-07-9[2][4][5] | 132370-95-7[1][3] |

| Molecular Formula | C10H16N2[5] | C10H17ClN2[1] |

| Molecular Weight | 164.25 g/mol | 200.71 g/mol [1][6] |

| Synonyms | (2,6-DIETHYL-PHENYL)-HYDRAZINE | 2,6-diethylphenylhydrazine hydrochloride |

Synthesis of Hydrazine Derivatives

The synthesis of substituted hydrazines like this compound typically involves the reduction of the corresponding diazonium salt, which is in turn generated from the parent aniline.

A general representation of this synthesis is the diazotization of an aniline followed by reduction. For instance, 2,6-diethylaniline would be the starting material for this compound.

Hydrazides, which are related to hydrazines, can be synthesized through the reaction of an ester with hydrazine hydrate. For example, 2,6-diethyl-anilino-acetic acid hydrazide is synthesized by reacting 2,6-diethyl-anilino-acetic acid ethyl ester with hydrazine hydrate in ethanol. The mixture is allowed to stand for 24 hours, after which the solvent is removed by distillation and the product is extracted.[7]

Applications in Drug Development and Research

Hydrazine derivatives are fundamental in medicinal chemistry due to their utility as synthons for a wide array of biologically active molecules.[8]

-

Heterocyclic Synthesis: Phenylhydrazines are key precursors in the synthesis of various heterocyclic compounds, which form the core structure of many pharmaceutical agents.[9] The reaction of hydrazines with β-dicarbonyl compounds is a well-established method for preparing pyrazoles and other related heterocycles.[10]

-

Hydrazone Formation: Hydrazines readily react with aldehydes and ketones to form hydrazones.[11] This reaction is not only a useful derivatization technique but also a pathway to synthesizing compounds with a range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[11][12][13]

-

Carbon-Carbon Bond Formation: Hydrazine derivatives can serve as precursors to carbon-centered radicals, which can then participate in C-C bond-forming reactions, a cornerstone of complex molecule synthesis.[14]

-

Wolff-Kishner Reduction: This classic organic reaction utilizes hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes. The reaction proceeds through a hydrazone intermediate and is particularly useful for substrates that are sensitive to acidic conditions.[15][16]

Reaction Mechanisms

Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 84828-07-9|this compound|BLD Pharm [bldpharm.com]

- 3. 132370-95-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. (2,6-DIETHYL-PHENYL)-HYDRAZINE | 84828-07-9 [chemicalbook.com]

- 5. (2,6-DIETHYL-PHENYL)-HYDRAZINE [84828-07-9] | Chemsigma [chemsigma.com]

- 6. labsolu.ca [labsolu.ca]

- 7. prepchem.com [prepchem.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 14. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

(2,6-Diethylphenyl)hydrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of (2,6-Diethylphenyl)hydrazine, a key reagent in synthetic organic chemistry, with a particular focus on its relevance to drug discovery and development. We will delve into its chemical identity, molecular structure, synthesis, reactivity, and applications, offering practical insights and detailed protocols to support researchers in their work.

Core Identity and Molecular Characteristics

This compound is an aromatic hydrazine derivative characterized by a phenyl ring substituted with two ethyl groups at the ortho positions and a hydrazine functional group. This substitution pattern significantly influences its reactivity and steric profile, making it a valuable tool in specific synthetic transformations.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 84828-07-9 | [1][2] |

| Hydrochloride CAS | 132370-95-7 | [3] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |

| Molecular Weight | 164.25 g/mol | [1][2] |

| Predicted Boiling Point | 259.8 ± 29.0 °C | [1] |

| Predicted Density | 1.015 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 5.48 ± 0.13 | [1] |

Molecular Structure

The molecular structure of this compound features a hydrazine moiety (-NHNH₂) attached to a benzene ring at position 1. The ethyl groups at positions 2 and 6 create a sterically hindered environment around the hydrazine group, which can influence its reactivity and the regioselectivity of the reactions it participates in.

Caption: Molecular structure of this compound.

Synthesis of this compound Hydrochloride

The most common and practical synthesis of this compound is achieved through the reduction of the corresponding diazonium salt derived from 2,6-diethylaniline. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling compared to the free base.

Synthetic Workflow

The synthesis can be broken down into two primary stages: diazotization of 2,6-diethylaniline followed by reduction of the resulting diazonium salt.

Caption: Workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted phenylhydrazines.[4][5]

Materials:

-

2,6-Diethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Aniline Hydrochloride Salt:

-

In a three-necked round-bottom flask, cool a solution of concentrated hydrochloric acid and water.

-

Slowly add 2,6-diethylaniline to the cooled acid solution with vigorous stirring while maintaining the temperature below 10°C. A thick white suspension of the hydrochloride salt will form.

-

-

Diazotization:

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-